4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene

描述

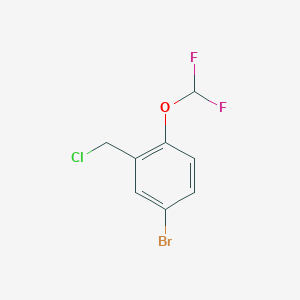

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(chloromethyl)-1-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert halogenated groups into corresponding hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed:

Substitution: Formation of azido, cyano, or amino derivatives.

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of dehalogenated hydrocarbons.

科学研究应用

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.

相似化合物的比较

4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the difluoromethoxy group.

4-Bromo-2-chloroaniline: Contains bromine and chlorine substituents with an amino group instead of a difluoromethoxy group.

4-Bromo-2-chloro-N,N-dimethylbenzamide: Similar structure with bromine and chlorine substituents but has an amide group.

Uniqueness: 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.

生物活性

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene, with the CAS number 1039329-39-9, is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chloromethyl group, and a difluoromethoxy substituent on a benzene ring. Its molecular formula is C8H6BrClF2O, which contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrClF2O |

| Molecular Weight | 267.49 g/mol |

| CAS Number | 1039329-39-9 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, allowing the compound to penetrate cellular membranes effectively.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Binding : The presence of halogens may facilitate binding to certain receptors, influencing signaling pathways associated with cell growth and apoptosis.

Pharmacological Effects

Research has demonstrated that this compound exhibits several pharmacological effects:

- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function.

- Anti-inflammatory Properties : The compound has been evaluated for its potential to modulate inflammatory responses, suggesting a role in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers investigated the effects of this compound on pancreatic cancer cells. The results indicated that the compound inhibited cell growth with an IC50 value of 0.58 μM when cultured in galactose-containing media, which emphasizes its reliance on oxidative phosphorylation (OXPHOS) for ATP production .

Study 2: Mechanistic Insights

Another study focused on the mechanism of action revealed that treatment with the compound led to significant depletion of ATP levels in MIA PaCa-2 cells, suggesting a targeted disruption of mitochondrial function . This finding supports the hypothesis that compounds affecting OXPHOS could serve as effective anticancer agents.

常见问题

Q. What are the key considerations for designing a synthetic route to 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene in academic laboratories?

Basic Research Question

The synthesis must account for reactivity of substituents: bromine (electrophilic aromatic substitution), chloromethyl (alkylation potential), and difluoromethoxy (electron-withdrawing effects). A plausible route involves sequential functionalization of a benzene core. For example, halogenation followed by chloromethylation via Friedel-Crafts alkylation (using chloroiodomethane and AlCl₃) . Difluoromethoxy groups can be introduced using ClF₂COX reagents under controlled conditions to avoid overhalogenation . Purity optimization requires column chromatography or recrystallization, as impurities in intermediates (e.g., incomplete substitution) can propagate downstream .

Q. How can researchers resolve discrepancies in NMR data for intermediates during synthesis?

Advanced Research Question

Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR or shifted ¹³C peaks) often arise from residual solvents, stereochemical variations, or paramagnetic impurities. For example, the chloromethyl group’s protons may exhibit splitting due to coupling with adjacent fluorine atoms in the difluoromethoxy group. Computational validation via DFT calculations (B3LYP/6-311+G(d,p)) can predict chemical shifts and verify structural assignments . Comparative analysis with databases (e.g., PubChem or EPA DSSTox) for analogous compounds (e.g., 4-Bromo-2-ethoxy-1-methylbenzene) is also critical .

Q. What methodologies are recommended for characterizing thermal stability and decomposition pathways?

Basic Research Question

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) can identify decomposition thresholds. For instance, the difluoromethoxy group may decompose at ~200°C, releasing HF or COF₂, detectable via FTIR gas-phase analysis . Accelerated stability studies (40°C/75% RH) over 4–6 weeks assess hygroscopicity and degradation kinetics. Cross-validate with LC-MS to track byproducts like brominated phenols .

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this compound?

Advanced Research Question

The bromine atom is a prime site for cross-coupling. Key parameters:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered aryl bromides.

- Solvent/base system : Use DMF/H₂O with K₂CO₃ for polar substrates; microwave-assisted heating (100°C, 30 min) improves efficiency .

- Boronic acid equivalents : 1.2–1.5 equivalents to minimize homocoupling.

Monitor reaction progress via TLC (silica, hexane:EtOAc 4:1) and quantify yield discrepancies using internal standards (e.g., triphenylmethane) .

Q. What safety protocols are critical when handling this compound’s chloromethyl and difluoromethoxy groups?

Basic Research Question

- Chloromethyl : Use fume hoods and nitrile gloves; reacts exothermically with water, releasing HCl. Neutralize spills with NaHCO₃ .

- Difluoromethoxy : HF scavengers (e.g., CaCO₃) must be available. Store in PTFE-lined containers to prevent leaching .

- Emergency response : Eye exposure requires 15-min saline rinse; inhalation demands immediate oxygen therapy. SDS documentation must align with GHS H301/H315 codes .

Q. How do electronic effects of substituents influence electrophilic substitution reactions?

Advanced Research Question

The difluoromethoxy group (-OCF₂) is strongly electron-withdrawing (-I effect), directing electrophiles to the para position relative to itself. Bromine (-I/+M) competes, creating regioselective ambiguity. Computational modeling (e.g., Hirshfeld charge analysis) predicts reactivity: in this compound, nitration favors the 5-position (para to -OCF₂, meta to Br) . Experimental validation via competitive reactions with HNO₃/H₂SO₄ and HPLC analysis of nitro derivatives is essential .

Q. What strategies mitigate halogen exchange during nucleophilic substitutions?

Advanced Research Question

Unintended halogen scrambling (e.g., Br ↔ Cl) occurs under harsh conditions (high temp, polar aprotic solvents). Strategies:

- Use mild bases (Cs₂CO₃ instead of NaOH) in DMSO to minimize nucleophilic displacement of Br.

- Lower reaction temperatures (0–25°C) and shorter durations (≤2 hr) .

- Monitor via ICP-MS for halide byproducts .

Q. How can researchers validate the purity of this compound for catalytic studies?

Basic Research Question

- HPLC : C18 column, MeCN:H₂O (70:30), 1 mL/min flow; compare retention times with standards.

- Elemental analysis : Br (theoretical ~25.1%) and Cl (~10.4%) must align within ±0.3% .

- Mass spectrometry : ESI-MS in positive mode to confirm [M+H]⁺ (exact mass 293.92 g/mol) .

属性

IUPAC Name |

4-bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClF2O/c9-6-1-2-7(13-8(11)12)5(3-6)4-10/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQWZKACAVYQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039329-39-9 | |

| Record name | 4-bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。